

# A Comparative Review of the Safety Profiles of Various Testosterone Therapies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profiles of various testosterone replacement therapies (TRT), supported by experimental data. The following sections detail the comparative safety data, the methodologies behind key safety monitoring experiments, and the primary signaling pathway through which testosterone exerts its effects.

## **Comparative Analysis of Adverse Events**

The safety of testosterone therapy is a significant consideration in clinical practice and drug development. The primary formulations—injectable esters (e.g., enanthate, cypionate, undecanoate), transdermal gels, and transdermal patches—exhibit distinct pharmacokinetic profiles that influence their safety. The following table summarizes quantitative data on key adverse events associated with these formulations.



| Adverse Event                                    | Testosterone<br>Injections                                                                             | Testosterone<br>Gels                                                                                                                           | Testosterone<br>Patches                              | Key Findings<br>and Citations                                                                                                                                                                                                                                             |
|--------------------------------------------------|--------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Major Adverse<br>Cardiovascular<br>Events (MACE) | Higher hazard ratio (HR: 1.26) compared to gels for a composite of MI, unstable angina, and stroke.[1] | Reference group for comparison. [2][1] The TRAVERSE trial, using a transdermal gel, found TRT to be non-inferior to placebo for MACE.[3][4][5] | Similar risk<br>profile to gels<br>(HR: 1.10).[2][6] | Injections are associated with a greater risk of cardiovascular events compared to gels and patches.[2][1] However, a large-scale trial with transdermal gel did not show an increased risk of MACE compared to placebo.[3][4][5]                                         |
| Venous<br>Thromboembolis<br>m (VTE)              | No significant difference in risk compared to gels (HR: 0.92).[2][1]                                   | Reference group. Some studies suggest a transient increased risk in the first six months of therapy.[7]                                        | Similar risk profile to gels (HR: 1.08).[2][6]       | Overall, systematic reviews and meta-analyses have not found a statistically significant association between testosterone use and VTE.[8][9] However, some studies indicate a heightened risk during the initial phase of treatment.[7] The TRAVERSE trial noted a higher |



| Erythrocytosis<br>(Hematocrit >52-<br>54%)          | Significantly higher incidence. One study reported 43.8% of patients on IM injections developed erythrocytosis compared to 15.4% on transdermal therapy.[10] Another source notes a 3.4% incidence with IM injections.[10] | Lower incidence compared to injections.[10]                                                                               | Lower incidence compared to injections. | incidence of pulmonary embolism in the testosterone group. [4][5]  Injectable formulations, which lead to supraphysiologic peaks in testosterone levels, are more strongly associated with erythrocytosis. [10][11] This is a well-established adverse effect of TRT.[12] |
|-----------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------|-----------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Prostate<br>Biopsy/Prostate<br>Cancer (PCa)<br>Risk | May be associated with fewer prostate biopsy cases compared to transdermal options.                                                                                                                                        | Testosterone therapy, in general, was associated with more biopsy cases compared to a control group in one meta-analysis. | Data often<br>grouped with<br>gels.     | Current evidence does not support an increased risk of developing prostate cancer with TRT.[13] However, TRT may lead to a higher number of prostate biopsies, and it can stimulate the growth of existing prostate cancer.[14]                                           |



| Gynecomastia | Risk present due to aromatization of testosterone to estradiol, particularly with high peak levels. [15][16] | Risk present.[15] | Risk present.[15] | Gynecomastia is a known side effect of all testosterone formulations, resulting from the conversion of testosterone to estradiol, especially in adipose tissue. [16][17][18][19] |
|--------------|--------------------------------------------------------------------------------------------------------------|-------------------|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
|--------------|--------------------------------------------------------------------------------------------------------------|-------------------|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|

## **Signaling Pathways and Experimental Workflows**

To understand the physiological and pathological effects of testosterone, it is crucial to visualize the underlying molecular pathways and the clinical workflows for safety monitoring.

### **Androgen Receptor Signaling Pathway**

Testosterone's biological actions are primarily mediated through the androgen receptor (AR), a ligand-activated transcription factor.[20][21] The following diagram illustrates the canonical androgen receptor signaling pathway.





Click to download full resolution via product page

Caption: Canonical androgen receptor signaling pathway.

### **Experimental Workflow for TRT Safety Monitoring**

Effective management of patients on testosterone therapy requires a structured monitoring protocol to mitigate potential adverse events. This workflow outlines the key stages and decision points from baseline assessment to long-term follow-up.





Click to download full resolution via product page

Caption: Experimental workflow for monitoring TRT safety.



## **Experimental Protocols for Key Safety Assays**

Accurate and standardized measurement of key biomarkers is fundamental to the safe administration and development of testosterone therapies. The following are detailed methodologies for the principal safety monitoring assays.

### **Serum Total Testosterone Measurement**

Principle: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurate testosterone measurement, especially at low concentrations, due to its high specificity and sensitivity.[22][23] This method separates testosterone from other steroids in the sample before detection and quantification. The U.S. Centers for Disease Control and Prevention (CDC) has a Hormone Standardization Program (HoSt) to ensure the accuracy and reliability of testosterone tests.[8][12][24]

### Methodology:

- Sample Preparation:
  - A serum sample (typically 100 μL) is obtained from the patient. [23]
  - An internal standard (e.g., testosterone-d3, a stable isotope-labeled version of testosterone) is added to the sample.[22]
  - Proteins in the serum are precipitated using an organic solvent like acetonitrile.
  - Testosterone and the internal standard are extracted from the supernatant using a liquid-liquid extraction procedure with a solvent mixture (e.g., ethyl acetate and hexane).
  - The organic layer is separated, dried under a stream of nitrogen, and the residue is reconstituted in a mobile phase solution for injection into the LC-MS/MS system.
- Chromatographic Separation (LC):
  - The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system.



- The sample travels through a C18 analytical column, which separates testosterone from other structurally similar steroids based on their physicochemical properties.
- Detection and Quantification (MS/MS):
  - The eluent from the LC column is introduced into a tandem mass spectrometer.
  - The molecules are ionized, typically using electrospray ionization (ESI).
  - The first mass spectrometer (quadrupole) selects the precursor ion corresponding to the mass-to-charge ratio (m/z) of testosterone.
  - The selected ion is fragmented in a collision cell.
  - The second mass spectrometer selects and detects specific product ions. The transition from a specific precursor ion to a specific product ion is highly selective for testosterone.
  - The concentration of testosterone is determined by comparing the ratio of the signal intensity of the endogenous testosterone to that of the known concentration of the internal standard.[3]

### **Hematocrit Measurement**

Principle: Modern hematology laboratories predominantly use automated hematology analyzers to determine hematocrit.[21] These instruments do not directly measure the packed cell volume but calculate it from the red blood cell (RBC) count and the mean corpuscular volume (MCV), which are directly measured. The Coulter principle (electrical impedance) is a common method for these direct measurements.[17] The manual microhematocrit method involving centrifugation serves as a reference method.[10][11]

Methodology (Automated Analyzer - Coulter Principle):

- Sample Preparation:
  - A whole blood sample is collected in a tube containing an anticoagulant (e.g., EDTA).
  - The sample is gently mixed to ensure homogeneity.



- The analyzer automatically aspirates a precise volume of the whole blood sample and dilutes it with an isotonic, conductive solution.[21]
- RBC Count and MCV Measurement:
  - The diluted cell suspension is passed through a small aperture (orifice) that has an electrical current flowing through it.
  - As each cell passes through the aperture, it momentarily increases the electrical impedance because cells are poor conductors compared to the saline diluent.
  - The instrument counts the number of pulses, which corresponds to the RBC count.
  - The amplitude (magnitude) of the electrical pulse generated by each cell is proportional to its volume. The analyzer measures the amplitude of thousands of pulses to determine the average cell size, or MCV.
- Hematocrit Calculation:
  - The hematocrit is then calculated using the following formula: HCT (%) = (RBC count [cells/L] × MCV [fL/cell]) / 10
  - The result is expressed as a percentage or a volume fraction.

## **Prostate-Specific Antigen (PSA) Measurement**

Principle: The measurement of total PSA in serum is typically performed using automated immunoassays, with the chemiluminescent microparticle immunoassay (CMIA) being a widely used method.[6] This is a "sandwich" immunoassay where the PSA molecule is captured and detected by two different monoclonal antibodies. The World Health Organization (WHO) provides international standards for PSA to help harmonize assay results.[20]

Methodology (Chemiluminescent Microparticle Immunoassay - CMIA):

- Sample Preparation:
  - A blood sample is collected, and the serum is separated from the clotted blood by centrifugation.[26]



#### · Assay Procedure:

- The serum sample is added to a reaction vessel containing paramagnetic microparticles coated with a capture monoclonal anti-PSA antibody.[26]
- A second detection antibody (acridinium-labeled anti-PSA conjugate) is also added.
- During incubation, the PSA in the sample binds to both the capture antibody on the microparticles and the detection antibody, forming a "sandwich" complex.
- After incubation, a magnetic field is applied to the reaction vessel, causing the microparticles (with the bound sandwich complex) to be held against the side of the vessel while unbound materials are washed away.
- Pre-trigger and trigger solutions are added to the vessel. This initiates a chemiluminescent reaction with the acridinium label on the detection antibody.
- The light emitted from this reaction is measured by a luminometer as relative light units (RLUs). The intensity of the light is directly proportional to the concentration of PSA in the sample.[26]
- The PSA concentration is determined by comparing the RLU of the sample to a multi-point calibration curve generated from known standards.[26]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mjhid.org [mjhid.org]
- 2. nibsc.org [nibsc.org]
- 3. Rapid Liquid Chromatography—Tandem Mass Spectrometry Method for Determination of Total and Free Testosterone in Human Serum and Its Application to Monitoring Biomarker Response of Elite Athletes [mdpi.com]



- 4. Continued provision of WHO International Standards for total and free PSA: Content and commutability of replacement preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of a rapid quantitative determination method of PSA concentration with gold immunochromatographic strips PMC [pmc.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. Hematocrit StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Hematocrit: Importance, measurement, and normal values: Hettich [hettichlab.com]
- 10. Steroid Hormones Standardization Programs | CSP | CDC [cdc.gov]
- 11. wwwn.cdc.gov [wwwn.cdc.gov]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Hematocrit Wikipedia [en.wikipedia.org]
- 15. Reference reagents for prostate-specific antigen (PSA): establishment of the first international standards for free PSA and PSA (90:10) PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hematocrit a review of different analytical methods [acutecaretesting.org]
- 17. Measurement of serum testosterone using high-performance liquid chromatography/tandem mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. stacks.cdc.gov [stacks.cdc.gov]
- 19. cdc.gov [cdc.gov]
- 20. agilent.com [agilent.com]
- 21. droracle.ai [droracle.ai]
- 22. kentri.testcatalog.org [kentri.testcatalog.org]
- 23. academic.oup.com [academic.oup.com]
- 24. WHO/BS/2018.2340 WHO International Collaborative Study of the Proposed 2nd WHO IS for Total PSA (PSA-ACT + free PSA) [who.int]
- 25. Technical principles of Hematology Analyzer tests [en.seamaty.com]
- 26. Prostate Specific Antigen | MLabs [mlabs.umich.edu]
- To cite this document: BenchChem. [A Comparative Review of the Safety Profiles of Various Testosterone Therapies]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b13424298#a-comparative-review-of-the-safety-profiles-of-various-testosterone-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com